molecular formula C6H5BrClNO2S B1270779 4-Bromo-2-chlorobenzenesulfonamide CAS No. 351003-59-3

4-Bromo-2-chlorobenzenesulfonamide

Cat. No.: B1270779
CAS No.: 351003-59-3
M. Wt: 270.53 g/mol
InChI Key: BFZLQNCZBMUSRS-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzenesulfonamide (CAS: 351003-59-3) is a halogenated aromatic sulfonamide with the molecular formula C₆H₅BrClNO₂S and a molecular weight of 270.53 g/mol . Key properties include:

  • Melting Point: 172–176°C
  • Structure: Features a benzene ring substituted with bromo (Br) at position 4, chloro (Cl) at position 2, and a sulfonamide (-SO₂NH₂) group .
  • Synthesis: Typically derived from its sulfonyl chloride precursor, 4-bromo-2-chlorobenzenesulfonyl chloride (CAS: 351003-52-6), via amidation reactions .
  • Applications: Used in organic synthesis, pharmaceutical research, and as a ligand in coordination chemistry due to its electron-withdrawing substituents .

Properties

IUPAC Name

4-bromo-2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZLQNCZBMUSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370489
Record name 4-Bromo-2-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-59-3
Record name 4-Bromo-2-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chlorobenzenesulfonamide typically involves the sulfonation of 4-bromo-2-chlorobenzene. The process can be summarized as follows:

    Sulfonation Reaction: 4-Bromo-2-chlorobenzene is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonamide group.

    Amidation: The resulting sulfonyl chloride intermediate is then reacted with ammonia (NH3) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled temperatures and the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are used in the presence of bases like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

4-Bromo-2-chlorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition or activation of certain pathways. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzenesulfonamides

4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide (Compound II)
  • Structure: Differs by a chloro substituent instead of bromo on the benzylidene moiety and includes an ethylamino-hydroxybenzylidene side chain .
  • The hydroxy group increases hydrogen-bonding capacity, influencing crystal packing and biological interactions .
  • Applications : Studied for metal complexation and antimicrobial activity, demonstrating how auxiliary functional groups modulate reactivity .
2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate
  • Structure : Incorporates a phenylacetic acid group linked to the sulfonamide, increasing molecular complexity and weight .
  • Key Differences : The phenylacetic acid moiety introduces carboxylic acid functionality, enabling pH-dependent solubility and expanded coordination chemistry (e.g., binding to metal ions like Zn²⁺ or Cu²⁺) .
  • Applications : Explored as a bioactive agent and intermediate in synthesizing heterocycles, highlighting the role of hybrid sulfonamide-carboxylic acid structures .

Halogen and Functional Group Variants

4-Bromo-2-fluorobenzenesulfonyl Chloride
  • Structure : Replaces the chloro substituent with fluorine (F) and retains the sulfonyl chloride group (-SO₂Cl) .
  • Impact of Fluorine : Fluorine’s strong electron-withdrawing effect enhances electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles (e.g., amines) compared to the chloro analogue .
  • Applications : Primarily used as a precursor for fluorinated sulfonamides, which are valued in drug design for metabolic stability .
4-Bromo-2-chlorobenzenesulfonyl Chloride
  • Structure : The sulfonyl chloride precursor to 4-bromo-2-chlorobenzenesulfonamide .
  • Reactivity : Sulfonyl chlorides are highly reactive intermediates, undergoing facile nucleophilic substitution to form sulfonamides, sulfonates, or sulfonic esters .

Physical and Chemical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity/Applications
This compound C₆H₅BrClNO₂S 270.53 172–176 Br, Cl, -SO₂NH₂ Ligand synthesis, pharmaceuticals
4-Bromo-2-fluorobenzenesulfonyl chloride C₆H₃BrFClO₂S 289.46 Not reported Br, F, -SO₂Cl Precursor for fluorinated drugs
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate C₁₄H₁₃BrN₂O₅S·H₂O 437.29 Not reported Br, -SO₂NH₂, -COOH Bioactive agent, coordination chemistry
4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide C₁₅H₁₄ClN₂O₃S 353.80 Not reported Cl, -OH, -CH=N- Antimicrobial studies, crystal engineering

Cost and Availability

  • This compound : Priced at $52/1g (97% purity), reflecting moderate commercial availability .
  • Comparison : Fluorinated derivatives (e.g., 4-bromo-2-fluorobenzenesulfonyl chloride) are generally more expensive due to specialized synthesis, while simpler sulfonamides like 2-phenylacetic acid derivatives may have lower costs depending on scale .

Biological Activity

4-Bromo-2-chlorobenzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₆H₄BrClNO₂S
  • Molecular Weight : Approximately 253.5 g/mol

This compound features a sulfonamide functional group, which is crucial for its biological activity, alongside bromine and chlorine substituents that can influence its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. The sulfonamide group mimics the structure of natural substrates, allowing it to inhibit enzyme activity effectively. Specifically, it has been shown to inhibit carbonic anhydrases (CAs), which are vital for various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound can form stable complexes with enzymes, disrupting their normal function. This is particularly evident in its interaction with carbonic anhydrase IX (CA IX), where it exhibits significant inhibitory effects.
  • Halogen Bonding : The presence of bromine and chlorine enhances the binding affinity of the compound for its molecular targets through halogen bonding, improving specificity and potency.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this base structure have shown promising results against breast cancer cell lines such as MDA-MB-231 and MCF-7.

CompoundIC50 (μM)Selectivity Ratio (Cancer/Normal)
4e1.525.5
4g6.3117.5
4h3.0010.0

These compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound derivatives have shown significant antimicrobial activity against various bacterial strains. For example:

CompoundConcentration (μg/mL)% Inhibition against S. aureus
4e5080.69
4g5069.74
4h5068.30

These results indicate that the compounds are effective at inhibiting bacterial growth and biofilm formation, making them potential candidates for further development in treating bacterial infections .

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the anti-proliferative effects of several sulfonamide derivatives based on the structure of this compound against breast cancer cell lines. The results indicated that certain derivatives could induce apoptosis significantly more than controls, highlighting their potential as therapeutic agents .
  • Antimicrobial Efficacy :
    Another investigation focused on the antibacterial properties of these compounds against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The study reported substantial inhibition rates, suggesting that these compounds could be developed into new antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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